H-Lys(Z)-obzl, also known as H-Lysine(Z)-O-benzyl, is a derivative of the amino acid lysine. This compound is characterized by the presence of a benzyloxycarbonyl (Z) group and a benzyl (obzl) protecting group, which are often used in peptide synthesis to protect the amino group of lysine. The chemical formula for H-Lys(Z)-obzl is C21H27ClN2O4, with a molecular weight of 406.90 g/mol . As a hydrochloride salt, it is commonly encountered in its HCl form, facilitating its solubility in aqueous solutions.
The synthesis of H-Lys(Z)-obzl typically involves several steps:
H-Lys(Z)-obzl is primarily utilized in:
H-Lys(Z)-obzl shares similarities with several other compounds in the realm of amino acid derivatives. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
H-Lys(Z)-OH | Similar backbone | Unprotected hydroxyl group |
N6-Carbobenzyloxy-L-lysine | Similar structure | Lacks hydrochloride form |
Boc-Lysine | Different protecting group | Uses tert-butoxycarbonyl instead of benzyloxycarbonyl |
Fmoc-Lysine | Different protecting group | Uses fluorenylmethyloxycarbonyl for protection |
H-Lys(Z)-obzl is unique due to its specific combination of protecting groups that allow for selective reactions during peptide synthesis while maintaining stability under various conditions.